Prunetrin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

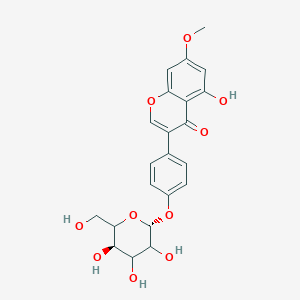

C22H22O10 |

|---|---|

Peso molecular |

446.4 g/mol |

Nombre IUPAC |

5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16?,19-,20?,21?,22-/m0/s1 |

Clave InChI |

OFUWGCQDMVDLIR-IWZCFFROSA-N |

SMILES isomérico |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@@H]4C(C([C@H](C(O4)CO)O)O)O)O |

SMILES canónico |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Biological Activities of Prunetrin: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Prunetrin (B192197), an O-methylated isoflavone (B191592) primarily found in Prunus yedoensis, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1] Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

This compound has demonstrated notable anticancer effects across various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][3][4]

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. Mechanistic studies have shown that this compound treatment leads to:

-

Upregulation of pro-apoptotic proteins: Increased expression of Bak and Bax.[2]

-

Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-xL.

-

Activation of caspases: Strong cleavage of caspase-3 and caspase-9, along with PARP cleavage, which are hallmarks of apoptosis.

Cell Cycle Arrest

A key mechanism of this compound's anticancer activity is its ability to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. This is achieved by downregulating the expression of critical cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.

Modulation of Signaling Pathways

This compound exerts its anticancer effects by targeting crucial signaling pathways that are often dysregulated in cancer:

-

Inhibition of the Akt/mTOR Pathway: this compound effectively suppresses the phosphorylation of Akt and mTOR, key proteins in a pathway that promotes cell growth and survival.

-

Activation of the MAPK Pathway: The compound has been shown to activate the p38-MAPK signaling pathway, which can lead to the induction of apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of this compound against various cancer cell lines have been quantified using metrics such as the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hep3B | Hepatocellular Carcinoma | Approx. 20-40 (estimated from dose-response curves) | |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but showed a notable reduction in cell viability | |

| Huh7 | Hepatocellular Carcinoma | Not explicitly stated, but showed a notable reduction in cell viability |

Experimental Protocols: Anticancer Activity

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., Hep3B, HepG2, Huh7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 50 µM) for 24 to 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

This technique is used to determine the expression levels of proteins involved in apoptosis and signaling pathways.

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, p38, p-p38, Caspase-3, PARP, Bcl-xL, Bak) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This method is employed to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for 24 hours. Harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Signaling Pathway Diagrams

Caption: this compound's anticancer signaling modulation.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of key inflammatory molecules, including:

-

Nitric Oxide (NO)

-

Prostaglandin E2 (PGE2)

-

Tumor Necrosis Factor-α (TNF-α)

-

Interleukin-6 (IL-6)

-

Interleukin-1β (IL-1β)

This inhibition occurs at the transcriptional level through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Modulation of the NF-κB Pathway

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound achieves this by modulating the IκB kinase (IKK)-inhibitor κBα (IκBα)-NF-κB signaling cascade, which prevents the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of this compound have been demonstrated in a dose-dependent manner.

| Inflammatory Marker | Cell/Animal Model | Treatment | Effect | Reference |

| NO Production | LPS-stimulated RAW 264.7 macrophages | This compound (1-20 µM) | Dose-dependent inhibition | |

| PGE2 Production | LPS-stimulated RAW 264.7 macrophages | This compound (1-20 µM) | Dose-dependent inhibition | |

| TNF-α, IL-6, IL-1β | LPS-stimulated RAW 264.7 macrophages | This compound (1-20 µM) | Dose-dependent reduction in mRNA expression | |

| Serum Cytokines | LPS-induced endotoxemia in mice | This compound | Significant reduction | |

| Mortality | LPS-induced endotoxemia in mice | This compound | Significant reduction |

Experimental Protocols: Anti-inflammatory Activity

This assay measures the production of NO in cell culture supernatants.

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages and treat with LPS (1 µg/mL) in the presence or absence of various concentrations of this compound for 24 hours.

-

Griess Reaction: Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify NO concentration.

This method is used to quantify the levels of pro-inflammatory cytokines.

-

Sample Collection: Collect cell culture supernatants or serum from animal models.

-

ELISA Procedure: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Calculate cytokine concentrations based on the standard curve provided with the kit.

This animal model is used to evaluate the in vivo anti-inflammatory effects of this compound.

-

Animal Acclimatization: Acclimatize male ICR mice for one week.

-

Treatment: Administer this compound orally or intraperitoneally at desired doses.

-

LPS Challenge: After a specific pretreatment time, inject mice with a lethal dose of LPS (e.g., 15 mg/kg, i.p.).

-

Monitoring and Sample Collection: Monitor survival rates over a defined period. Collect blood samples at specific time points to measure serum cytokine levels.

Signaling Pathway Diagram

Caption: this compound's inhibition of the NF-κB pathway.

Neuroprotective and Other Activities

While research is more extensive in the areas of cancer and inflammation, emerging evidence suggests that this compound also possesses neuroprotective and antioxidant properties.

Neuroprotective Effects

Studies on related flavonoids suggest potential neuroprotective mechanisms, including the modulation of signaling pathways involved in neuronal survival and the reduction of oxidative stress. However, specific studies detailing the neuroprotective mechanisms of this compound are still limited and represent an area for future research.

Antioxidant Activity

As a flavonoid, this compound is expected to have antioxidant properties, which can contribute to its other biological activities by scavenging free radicals and reducing cellular damage.

Conclusion and Future Directions

This compound is a promising natural flavonoid with well-documented anticancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including Akt/mTOR, MAPK, and NF-κB, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals.

Future research should focus on:

-

In-depth in vivo studies: To validate the preclinical efficacy and safety of this compound in various disease models.

-

Pharmacokinetic and bioavailability studies: To optimize its delivery and therapeutic effectiveness.

-

Exploration of neuroprotective mechanisms: To elucidate its potential in treating neurodegenerative diseases.

-

Clinical trials: To ultimately translate the promising preclinical findings into human therapies.

The multifaceted biological activities of this compound make it a compelling candidate for further investigation and development as a novel therapeutic agent.

References

- 1. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by this compound—A Flavonoid with Therapeutic Potential [mdpi.com]

- 2. Investigation of this compound induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by this compound-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Prunetrin Signaling Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin (B192197), a glycosyloxyisoflavone found in plants of the Prunus species, has demonstrated significant potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, with a focus on its impact on the Akt/mTOR and MAPK signaling cascades. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Signaling Pathways Modulated by this compound

This compound exerts its primary anticancer effects by intervening in critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The most well-documented of these are the Akt/mTOR and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that promotes cell growth and survival; its dysregulation is a common feature in many cancers. This compound has been shown to effectively inhibit this pathway.

-

Mechanism of Action : this compound treatment leads to a significant dose-dependent decrease in the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR)[1][2]. This dephosphorylation event inactivates the pathway, thereby suppressing downstream signaling that would otherwise promote cell proliferation and survival.

Below is a diagram illustrating the inhibitory effect of this compound on the Akt/mTOR pathway.

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound's interaction with this pathway appears to be context-dependent, primarily leading to the activation of stress-response kinases.

-

Mechanism of Action : In hepatocellular carcinoma cells, this compound treatment leads to an increase in the phosphorylation of p38 MAPK and ERK, while the phosphorylation of JNK remains largely unchanged[3][4]. The activation of the p38 and ERK pathways is associated with the induction of cell cycle arrest and apoptosis[3].

The following diagram depicts this compound's modulatory effects on the MAPK pathway.

Caption: this compound activates p38 and ERK pathways in HCC cells.

Induction of Intrinsic Apoptosis

The inhibition of pro-survival pathways and activation of stress-response pathways by this compound culminates in the induction of programmed cell death, primarily through the intrinsic (mitochondrial) apoptotic pathway.

-

Mechanism of Action : this compound treatment leads to a dose-dependent decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bak. This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Subsequently, there is an increased expression of cleaved caspase-9 and cleaved caspase-3, as well as the cleavage of PARP, all of which are hallmarks of apoptosis.

The intrinsic apoptosis pathway initiated by this compound is visualized below.

Caption: this compound induces intrinsic apoptosis via Bcl-2/Bak.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Effective Concentration Range (µM) | Reference |

| MG-63 | Osteosarcoma | 25 | Up to 35 | |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 0 - 50 | |

| Huh7 | Hepatocellular Carcinoma | Not Specified | 0 - 50 | |

| Hep3B | Hepatocellular Carcinoma | Not Specified | 0.5 - 50 |

Table 2: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Assay | Concentration (µM) | Observation | Reference |

| Hep3B | Cell Viability | 20 - 50 | >50% reduction in cell viability | |

| HepG2 | Apoptosis (Annexin V/PI) | 20 | Significant increase in apoptotic cells | |

| Huh7 | Apoptosis (Annexin V/PI) | 20 | Significant increase in apoptotic cells |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effects are provided below.

Western Blot Analysis

This protocol is for the detection of changes in protein expression levels following this compound treatment.

-

Sample Preparation :

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Gel Electrophoresis :

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-PAGE gel.

-

-

Protein Transfer :

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection :

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

The following diagram outlines the Western Blot workflow.

Caption: A typical workflow for Western Blot analysis.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound.

-

Procedure :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after this compound treatment.

-

Procedure :

-

Seed a low density of cells in 6-well plates.

-

Treat with various concentrations of this compound for 24 hours.

-

Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies (typically >50 cells).

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Procedure :

-

Treat cells with this compound for the desired time.

-

Harvest and fix the cells in cold 70% ethanol (B145695) overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure :

-

Treat cells with this compound for the indicated time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer, through its targeted modulation of the Akt/mTOR and MAPK signaling pathways. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells provides a strong rationale for its further investigation in preclinical and clinical settings. The detailed methodologies and quantitative data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. Investigation of this compound induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of this compound induced G2/M cell cycle arrest and apoptosis via Akt/mTOR/MAPK pathways in hepatocellular carcinoma cells. | Semantic Scholar [semanticscholar.org]

The Discovery and Isolation of Prunetrin from Prunus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin (B192197), a glycosyloxyisoflavone also known as prunetin-4'-O-glucoside, is a bioactive compound found in various plant species, including those of the Prunus genus. This technical guide provides an in-depth overview of the discovery, isolation, and quantification of this compound from Prunus species. It details the experimental protocols for extraction and purification and presents the current understanding of its molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Introduction

The Prunus genus, encompassing a wide array of fruit-bearing trees and shrubs such as plums, cherries, peaches, and almonds, is a rich source of diverse phytochemicals. Among these are flavonoids, a class of secondary metabolites renowned for their antioxidant and other health-promoting properties. This compound, a specific isoflavone (B191592) glycoside, has garnered scientific interest for its potential therapeutic applications. While the broader phytochemical landscape of the Prunus genus has been extensively studied, specific details regarding the initial discovery and isolation of this compound are not extensively documented in readily available scientific literature. Historical phytochemical investigations of the Prunus genus have led to the identification of a vast number of compounds, and it is within this body of research that the characterization of this compound likely first occurred.

Quantitative Analysis of this compound and Related Flavonoids in Prunus Species

While specific quantitative data for this compound in various Prunus species is limited in the available literature, studies on the phenolic profiles of these plants provide a valuable context for its occurrence. The concentration of this compound and other flavonoids can vary significantly depending on the species, cultivar, plant part, and developmental stage. The following table summarizes the presence of related flavonoids in different Prunus species, offering an insight into the phytochemical landscape where this compound is found.

| Prunus Species | Plant Part | Compound(s) Quantified | Method of Analysis | Reference(s) |

| Prunus persica (Peach) | Twigs | (-)-Prunin, Persiconin, (+)-Dihydrokaempferol, (-)-Naringenin | HPLC | [No specific citation available] |

| Prunus persica (Peach) | Fruit, Twigs, Leaves | 63 phenolic compounds (including flavonoids) | UHPLC-Orbitrap-MS² | [No specific citation available] |

| Prunus domestica (Plum) | Fruit | Caffeoylquinic acid isomers | HPLC | [1] |

| Prunus avium (Sweet Cherry) | Stems, Fruits | Phenolic compounds (quantification via surrogate standards) | UFLC | [2] |

| Prunus spinosa (Blackthorn) | Branches | Condensed tannins | HPTLC | [3] |

Experimental Protocols: Isolation and Purification of this compound

A specific, universally adopted protocol for the isolation of this compound from Prunus species is not available. However, based on established methods for the extraction and purification of flavonoids from plant matrices, a generalized workflow can be proposed. This protocol involves solvent extraction, followed by a series of chromatographic separations to isolate this compound.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from Prunus plant material.

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Methodologies

3.2.1. Plant Material Preparation:

-

Collect the desired plant material from the Prunus species of interest (e.g., leaves, bark, or fruit).

-

Thoroughly wash the plant material with distilled water to remove any surface contaminants.

-

Air-dry or freeze-dry the material to a constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder.

3.2.2. Solvent Extraction:

-

Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol (B145695) (typically in a 1:10 solid-to-solvent ratio).

-

Perform the extraction at room temperature with constant agitation for 24-48 hours. Alternatively, use accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) to improve efficiency.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2.3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

3.2.4. Chromatographic Purification:

-

Column Chromatography: Subject the enriched fraction to column chromatography on a silica gel or Sephadex LH-20 column. Elute with a gradient of solvents (e.g., chloroform-methanol or toluene-ethyl acetate) to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a preparative HPLC system with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape).

3.2.5. Structural Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Signaling Pathways Modulated by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly in the context of cancer. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.

Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation. By inhibiting this pathway, this compound can lead to decreased cancer cell viability.

Caption: this compound inhibits the Akt/mTOR signaling pathway.

MAPK Signaling Pathway and Apoptosis Induction

This compound has also been observed to activate the p38-MAPK signaling pathway, which is involved in cellular stress responses and can lead to apoptosis. Furthermore, this compound can induce the intrinsic apoptotic pathway.

References

Prunetrin: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunetrin (B192197), a glycosylated isoflavone (B191592), has garnered significant interest within the scientific community for its potential therapeutic applications. As a naturally occurring phytochemical, understanding its distribution in the plant kingdom and the intricate biochemical pathways leading to its synthesis is paramount for its effective exploitation in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the characterization of its biosynthetic enzymes.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Fabaceae (legume) and Rosaceae families. While its presence has been reported in various species, quantitative data remains limited for many. The following table summarizes the known natural sources of this compound and its aglycone, prunetin (B192199), with available quantitative data.

| Plant Species | Family | Plant Part | Compound | Concentration (mg/g of Dry Weight unless otherwise specified) | Reference(s) |

| Trifolium pratense (Red Clover) | Fabaceae | Leaves | Prunetin | Present, but not quantified | [1] |

| Trifolium pratense (Red Clover) | Fabaceae | Flowers | Prunetin | Present, but not quantified | [1] |

| Dalbergia sissoo (Indian Rosewood) | Fabaceae | Leaves | This compound | Not explicitly quantified, but identified as a constituent. Total flavonoid content was 56.44 mg/g. | [2][3] |

| Prunus sp. | Rosaceae | - | This compound | Identified as a derivative. | [4] |

Note: Quantitative data for this compound is sparse in the literature. Much of the existing research focuses on the aglycone, prunetin, or the total isoflavone content. Further quantitative studies are necessary to fully assess the this compound content in these and other potential plant sources.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone core structure, which is then further modified by methylation and glycosylation.

The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. This is then activated by 4-coumaroyl:CoA-ligase (4CL) to form p-coumaroyl-CoA, a central intermediate in flavonoid biosynthesis.

Chalcone (B49325) Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin (B18129) chalcone. This chalcone is then cyclized by Chalcone Isomerase (CHI) to form the flavanone (B1672756) naringenin.

The key step in isoflavone biosynthesis is the aryl migration reaction catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, which converts naringenin to 2-hydroxyisoflavanone. This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to produce the isoflavone genistein (B1671435).

Genistein undergoes methylation at the 7-hydroxyl group, a reaction catalyzed by Isoflavone 7-O-methyltransferase (IOMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to form prunetin. Finally, this compound is synthesized by the action of a UDP-glucosyltransferase (UGT) , which attaches a glucose moiety to the 4'-hydroxyl group of prunetin, utilizing UDP-glucose as the sugar donor.

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

I. Extraction and Quantification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for this compound Extraction and Quantification.

A. Materials and Reagents

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase acidification)

-

This compound standard

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column

B. Extraction Procedure

-

Weigh approximately 1 g of dried, powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Vortex the mixture to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

C. HPLC Quantification

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 20 µL.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a standard curve.

-

-

Sample Analysis and Quantification:

-

Inject the filtered plant extract into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Determine the peak area of this compound in the sample.

-

Calculate the concentration of this compound in the extract using the standard curve equation.

-

II. Enzyme Assays for Biosynthesis Pathway

A. Isoflavone Synthase (IFS) Assay

This assay measures the conversion of naringenin to genistein.

Caption: Workflow for Isoflavone Synthase (IFS) Assay.

-

Enzyme Preparation: Prepare a microsomal fraction from plant tissue known to express IFS (e.g., soybean seedlings).

-

Reaction Mixture (100 µL):

-

50 mM Potassium phosphate (B84403) buffer (pH 7.5)

-

100 µM Naringenin (substrate)

-

1 mM NADPH

-

Microsomal protein (10-50 µg)

-

-

Procedure:

-

Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 200 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Collect the ethyl acetate layer, evaporate to dryness, and redissolve in methanol.

-

Analyze by HPLC-UV to quantify the formation of genistein.

-

B. Isoflavone 7-O-methyltransferase (IOMT) Assay

This assay measures the conversion of genistein to prunetin.

Caption: Workflow for Isoflavone 7-O-methyltransferase (IOMT) Assay.

-

Enzyme Preparation: Prepare a crude protein extract or purified IOMT from a suitable plant source.

-

Reaction Mixture (50 µL):

-

100 mM Tris-HCl buffer (pH 8.0)

-

100 µM Genistein

-

10 µM S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor)

-

Enzyme preparation

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 2 M acetic acid.

-

Extract the products with 100 µL of ethyl acetate.

-

Spot the ethyl acetate extract on a silica (B1680970) gel TLC plate and develop with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the prunetin spot under UV light (co-chromatograph with a prunetin standard).

-

Scrape the prunetin spot and quantify the radioactivity by liquid scintillation counting.

-

C. UDP-glucosyltransferase (UGT) Assay

This assay measures the formation of UDP, a byproduct of the glycosylation reaction.

Caption: Workflow for UDP-glucosyltransferase (UGT) Assay.

-

Enzyme Preparation: Prepare a crude protein extract or purified UGT.

-

Reaction Mixture (25 µL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Prunetin

-

1 mM UDP-glucose

-

Enzyme preparation

-

-

Procedure:

-

Incubate the reaction mixture in a 96-well plate at 37°C for 30-60 minutes.

-

Add an equal volume (25 µL) of a commercial UDP detection reagent (e.g., UDP-Glo™ Glycosyltransferase Assay).

-

Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.

-

Measure the luminescence using a plate-reading luminometer.

-

Quantify the amount of UDP produced by comparing the luminescence to a UDP standard curve.

-

Conclusion

This technical guide provides a comprehensive overview of the natural sources and biosynthesis of this compound, tailored for researchers and professionals in drug development. While the biosynthetic pathway is largely elucidated, further research is needed to identify and characterize the specific enzymes involved in all plant species that produce this compound. The provided experimental protocols offer a solid foundation for the extraction, quantification, and enzymatic studies of this compound, facilitating further investigation into its promising biological activities. The continued exploration of this compound's natural distribution and biosynthesis will undoubtedly contribute to its potential as a lead compound in future therapeutic advancements.

References

A Technical Guide to the Pharmacological Properties of Prunetrin and Its Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of prunetrin (B192197) and its related glycosides. This compound, an O-methylated isoflavone, and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications. This document summarizes the current understanding of their mechanisms of action, presents quantitative data on their biological activities, and provides detailed experimental protocols for their study.

Pharmacological Activities

This compound and its glycosides exhibit a range of pharmacological activities, with the most extensively studied being their anti-cancer, anti-inflammatory, and antioxidant effects.

Anticancer Properties

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in hepatocellular carcinoma and gastric cancer.[1][2] The primary mechanisms underlying these effects include cell cycle arrest and the induction of apoptosis.

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.[1]

Apoptosis Induction: this compound promotes apoptosis through the intrinsic, or mitochondrial, pathway.[1] This is characterized by the increased expression of the pro-apoptotic protein Bak and cleaved caspase-9, alongside a decrease in the anti-apoptotic protein Bcl-xL.[1] Furthermore, this compound treatment leads to the cleavage of PARP and caspase-3, which are hallmark indicators of apoptosis. In some cancer cell types, such as gastric cancer, the aglycone form, prunetin (B192199), has been found to induce necroptosis, a form of programmed necrosis, by targeting RIPK3.

Anti-inflammatory Effects

This compound and its glycoside, prunetinoside, have potent anti-inflammatory properties. The primary mechanism of action is the suppression of the NF-κB signaling pathway. By inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65, these compounds reduce the expression of pro-inflammatory mediators. This includes the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin (B15479496) E2. Additionally, they have been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Antioxidant Activity

The flavonoid structure of this compound and its glycosides contributes to their antioxidant properties. They can scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. The antioxidant capacity can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While specific IC50 values for this compound are not widely reported, related flavonoids have demonstrated potent antioxidant activity in such assays.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its aglycone, prunetin.

Table 1: In Vitro Anticancer Activity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Prunetin | AGS | Gastric Cancer | ~40-80 | |

| Prunetin | MG-63 | Osteosarcoma | ~20-25 | |

| Prunetin | A549 | Lung Cancer | ~20-80 | |

| Prunetin | HL-60 | Leukemia | ~20-50 | |

| This compound | HepG2, Huh7 | Hepatocellular Carcinoma | Not specified |

Note: Specific IC50 values for this compound were not explicitly stated in the reviewed literature, though its cytotoxic effects were confirmed.

Table 2: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Prunetinoside | RAW 264.7 | NO Production Inhibition | ~4-6 | |

| Prunetin | RAW 264.7 | NO Production Inhibition | Not specified |

Table 3: Pharmacokinetic Parameters of Prunetin

| Parameter | Value | Reference |

| Intestinal Absorption | 95.5% | |

| Caco-2 Permeability | Good | |

| Blood-Brain Barrier Permeability | Poor |

The bioavailability of flavonoid glycosides can be influenced by the nature of the sugar moiety. Generally, glycosides may have different absorption profiles compared to their aglycone forms.

Signaling Pathways

The pharmacological effects of this compound and its glycosides are mediated through the modulation of several key signaling pathways.

Akt/mTOR Pathway

In cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway. This inhibition contributes to the suppression of cell proliferation and the induction of apoptosis.

Caption: this compound-mediated inhibition of the Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is also a target of this compound. In hepatocellular carcinoma cells, this compound treatment leads to the activation of p38-MAPK, which is involved in cell cycle arrest. In contrast, in gastric cancer cells, prunetin induces the activation of JNK, leading to ROS generation and necroptosis. Prunetinoside has also been shown to activate the JNK pathway in its anti-inflammatory response.

Caption: Differential modulation of the MAPK pathway by Prunetin and this compound.

NF-κB Pathway

The anti-inflammatory effects of this compound and its glycosides are primarily mediated by the inhibition of the NF-κB pathway. This involves preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound and its glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound and its glycosides.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its glycosides on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its glycosides for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in the Akt/mTOR and MAPK signaling pathways.

Methodology:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p38, p38, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

References

- 1. Botanical sources, biopharmaceutical profile, anticancer effects with mechanistic insight, toxicological and clinical evidence of prunetin: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compound Prunetin Induces Cell Death in Gastric Cancer Cell with Potent Anti-Proliferative Properties: In Vitro Assay, Molecular Docking, Dynamics, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

Prunetrin's Role in Inducing Apoptosis in HepG2 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin (B192197), a natural isoflavone (B191592) glycoside, has demonstrated significant anti-cancer properties, particularly in inducing apoptosis in hepatocellular carcinoma (HCC) cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis in the HepG2 human liver cancer cell line. It summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development exploring the therapeutic potential of this compound.

Introduction

Hepatocellular carcinoma remains a major global health challenge with a high mortality rate.[1] The limitations of current therapeutic strategies necessitate the exploration of novel anti-cancer agents. Natural compounds, such as flavonoids, are a promising source for new drug candidates due to their potential for high efficacy and low toxicity. This compound (PUR), a 4'-O-glucoside of prunetin (B192199) found in Prunus species, has emerged as a compound of interest for its ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[1][2] This guide focuses on the cellular and molecular events initiated by this compound in HepG2 cells, leading to their apoptotic demise.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on HepG2 cells.

Table 1: Cytotoxicity and Apoptotic Induction

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Viability | HepG2 | This compound (dose-dependent) | Significant reduction in cell viability. | [1] |

| Apoptosis Rate | HepG2 | This compound (30 µM for 24h) | Early Apoptosis: 20.17%, Late Apoptosis: 28.80% | [1] |

| Apoptosis Confirmation | HepG2 | This compound + z-vad-fmk (pan-caspase inhibitor) | z-vad-fmk significantly increased cell viability, indicating caspase-dependent apoptosis. |

Note: While a dose-dependent reduction in cell viability has been established, a specific IC50 value for this compound in HepG2 cells is not explicitly stated in the primary literature reviewed.

Table 2: Effects on Key Apoptotic and Signaling Proteins

| Protein Target | Effect of this compound Treatment | Pathway | Reference |

| Intrinsic Apoptosis Pathway | |||

| Cleaved Caspase-9 | Increased | Intrinsic Apoptosis | |

| Cleaved Caspase-3 | Increased | Common Execution Pathway | |

| Cleaved PARP | Increased | Common Execution Pathway | |

| Bak (pro-apoptotic) | Increased | Intrinsic Apoptosis | |

| Bcl-xL (anti-apoptotic) | Reduced | Intrinsic Apoptosis | |

| Akt/mTOR Pathway | |||

| p-Akt | Decreased | Survival Signaling | |

| p-mTOR | Decreased | Survival Signaling | |

| MAPK Pathway | |||

| p-p38 | Increased | Stress-activated Signaling | |

| p-ERK | Increased | Proliferation/Apoptosis Signaling | |

| Cell Cycle Regulation | |||

| CDC25c | Decreased | G2/M Transition | |

| Cdk1/CDC2 | Decreased | G2/M Transition | |

| Cyclin B1 | Decreased | G2/M Transition |

Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis in HepG2 cells through a multi-faceted approach, primarily by triggering the intrinsic (mitochondrial) apoptotic pathway and modulating key survival and stress-related signaling cascades.

Inhibition of the Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. This compound treatment leads to a dose-dependent decrease in the phosphorylation (activation) of both Akt and mTOR in HepG2 cells. By inhibiting this pathway, this compound effectively removes a key survival signal, thereby sensitizing the cells to apoptosis.

Caption: this compound inhibits the pro-survival Akt/mTOR pathway.

Activation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a dual role in cell fate. In the context of this compound treatment of HepG2 cells, there is an observed increase in the phosphorylation of p38 and ERK. The activation of the p38 MAPK pathway is often associated with cellular stress and apoptosis induction, while sustained ERK activation can also paradoxically promote apoptosis.

Induction of the Intrinsic Apoptotic Pathway

The culmination of this compound's effects on signaling pathways is the activation of the mitochondrial-mediated intrinsic apoptosis pathway. This is evidenced by:

-

Modulation of Bcl-2 family proteins: this compound increases the expression of the pro-apoptotic protein Bak while decreasing the anti-apoptotic protein Bcl-xL. This shift in the Bak/Bcl-xL ratio leads to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

-

Substrate Cleavage: Active caspase-3 proceeds to cleave a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.

Caption: this compound's signaling cascade leading to apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic role of this compound in HepG2 cells.

Cell Culture

-

Cell Line: HepG2 (human hepatocellular carcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM) and a vehicle control (DMSO) for 24 to 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, wash HepG2 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-polyacrylamide gels.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bak, Bcl-xL, p-Akt, Akt, p-p38, p38, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Caption: General workflow for studying this compound's effects.

Conclusion and Future Directions

The evidence strongly indicates that this compound induces caspase-dependent apoptosis in HepG2 hepatocellular carcinoma cells. Its mechanism of action involves the suppression of the pro-survival Akt/mTOR pathway and the activation of the intrinsic mitochondrial apoptotic cascade, marked by the modulation of Bcl-2 family proteins and subsequent caspase activation. These findings highlight this compound as a promising candidate for further preclinical and clinical investigation as a potential therapeutic agent for HCC.

Future research should focus on:

-

In vivo studies to validate the anti-tumor efficacy and safety of this compound in animal models of HCC.

-

Pharmacokinetic and pharmacodynamic studies to understand its bioavailability and metabolism.

-

Investigation into potential synergistic effects when combined with existing chemotherapeutic agents.

-

Elucidation of its effects on other cancer hallmarks, such as angiogenesis and metastasis.

This technical guide provides a solid foundation for researchers to build upon, facilitating further exploration into the therapeutic applications of this compound in oncology.

References

The Anti-inflammatory Potential of Prunetrin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin (B192197), an O-methylated isoflavone (B191592), and its derivatives are emerging as potent anti-inflammatory agents with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of their anti-inflammatory effects, focusing on the underlying molecular mechanisms, quantitative efficacy, and detailed experimental methodologies. In vitro and in vivo studies have demonstrated that this compound and its glycoside and phosphate (B84403) derivatives effectively suppress inflammatory responses by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a consolidated source of data and protocols to facilitate further investigation into this promising class of compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including sepsis, arthritis, and inflammatory bowel disease. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a naturally occurring isoflavone found in plants such as Prunus yedoensis, has garnered attention for its diverse pharmacological activities.[1] Recent studies have elucidated the significant anti-inflammatory properties of this compound and its derivatives, such as prunetinoside (B1593364) (prunetin-5-O-glucoside, PUG) and prunetin (B192199) 4′-O-phosphate (P4P).[2][3] These compounds have been shown to inhibit the production of pro-inflammatory mediators and cytokines, offering a promising avenue for the development of new anti-inflammatory therapeutics.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound and its derivatives are primarily attributed to their ability to modulate the NF-κB and MAPK signaling cascades, two central pathways in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation and immunity.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1]

This compound and its derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of downstream targets, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a pivotal role in regulating the production of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors, including NF-κB, and contribute to the expression of pro-inflammatory genes.

Prunetinoside (PUG) has been shown to specifically reduce the phosphorylation of JNK, without affecting p38 and ERK phosphorylation. In contrast, prunetin 4′-O-phosphate (P4P) has demonstrated a broader inhibitory effect, downregulating the phosphorylation of ERK, JNK, and p38. This modulation of the MAPK pathway contributes to the overall anti-inflammatory effects of these compounds.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound and its derivatives has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators and Enzymes

| Compound | Cell Line | Stimulant | Target | Concentration | % Inhibition / Effect | Reference |

| This compound | RAW 264.7 | LPS | NO Production | 10 µM | Significant reduction | |

| This compound | RAW 264.7 | LPS | PGE₂ Production | 10 µM | Significant reduction | |

| This compound | RAW 264.7 | LPS | iNOS Expression | 10 µM | Downregulation | |

| This compound | RAW 264.7 | LPS | COX-2 Expression | 10 µM | Downregulation | |

| Prunetinoside (PUG) | RAW 264.7 | LPS (1 µg/mL) | NO Production | 4, 6 µM | Dose-dependent decrease | |

| Prunetinoside (PUG) | RAW 264.7 | LPS (1 µg/mL) | IL-6 Production | 4, 6 µM | Dose-dependent decrease | |

| Prunetinoside (PUG) | RAW 264.7 | LPS (1 µg/mL) | iNOS mRNA | 4, 6 µM | Dose-dependent downregulation | |

| Prunetinoside (PUG) | RAW 264.7 | LPS (1 µg/mL) | COX-2 mRNA | 4, 6 µM | Dose-dependent downregulation | |

| Prunetinoside (PUG) | RAW 264.7 | LPS (1 µg/mL) | iNOS Protein | 4, 6 µM | Dose-dependent downregulation | |

| Prunetinoside (PUG) | RAW 264.7 | LPS (1 µg/mL) | COX-2 Protein | 4, 6 µM | Dose-dependent downregulation | |

| Prunetin 4′-O-phosphate (P4P) | RAW 264.7 | LPS | NO Production | Concentration-dependent | Inhibition | |

| Prunetin 4′-O-phosphate (P4P) | RAW 264.7 | LPS | PGE₂ Production | Concentration-dependent | Inhibition | |

| Prunetin 4′-O-phosphate (P4P) | RAW 264.7 | LPS | TNF-α Secretion | Concentration-dependent | Inhibition | |

| Prunetin 4′-O-phosphate (P4P) | RAW 264.7 | LPS | IL-1β Secretion | Concentration-dependent | Inhibition | |

| Prunetin 4′-O-phosphate (P4P) | RAW 264.7 | LPS | IL-6 Secretion | Concentration-dependent | Inhibition | |

| Prunetin 4′-O-phosphate (P4P) | RAW 264.7 | LPS | iNOS Protein | Concentration-dependent | Reduction | |

| Prunetin 4′-O-phosphate (P4P) | RAW 264.7 | LPS | COX-2 Protein | Concentration-dependent | Reduction |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Treatment | Parameter | Effect | Reference |

| LPS-induced endotoxemia in mice | This compound | Serum levels of inflammatory cytokines | Significant reduction | |

| LPS-induced endotoxemia in mice | This compound | Mortality | Significant reduction | |

| TNBS-induced colitis in mice | This compound | Colitis symptoms (body mass loss, disease activity index, inflammation scores) | Amelioration | |

| TNBS-induced colitis in mice | This compound | Expression of tight junction proteins (ZO-1, claudin-1) | Promotion |

Detailed Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the literature to assess the anti-inflammatory effects of this compound and its derivatives.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound or its derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), using the Griess reagent.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E₂ (PGE₂) in cell culture supernatants.

-

Procedure:

-

Use commercially available ELISA kits specific for the target molecule.

-

Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the sample, followed by a detection antibody, and a substrate for color development.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the concentration based on a standard curve.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IκBα, p-NF-κB p65, p-JNK).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software, often normalizing to a loading control like β-actin.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: qRT-PCR is used to measure the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).

-

Procedure:

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Monitor the amplification of the target gene in real-time.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

-

Conclusion and Future Directions

This compound and its derivatives, prunetinoside and prunetin 4′-O-phosphate, have demonstrated significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. The compiled quantitative data and detailed experimental protocols in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on:

-

In-depth in vivo studies: To further validate the therapeutic potential of these compounds in various inflammatory disease models.

-

Structure-activity relationship (SAR) studies: To optimize the chemical structure for enhanced potency and selectivity.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these compounds.

-

Clinical trials: To ultimately evaluate their efficacy and safety in humans.

The continued exploration of this compound and its derivatives holds great promise for the development of novel and effective anti-inflammatory therapies.

References

- 1. Anti-inflammatory effect of prunetin via the suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prunetinoside Inhibits Lipopolysaccharide-Provoked Inflammatory Response via Suppressing NF-κB and Activating the JNK-Mediated Signaling Pathway in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prunetin 4′-O-Phosphate, a Novel Compound, in RAW 264.7 Macrophages Exerts Anti-Inflammatory Activity via Suppression of MAP Kinases and the NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Protocol for Prunetrin Extraction from Plant Material: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunetrin (B192197), a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This document provides a comprehensive guide for the extraction, purification, and quantification of this compound from plant materials, particularly focusing on species from the Prunus genus, such as Prunus spinosa (blackthorn or sloe). The protocols outlined herein are designed to be adaptable for various laboratory settings, offering a foundation for researchers to optimize this compound isolation for drug discovery and development applications.

Introduction

This compound (prunetin-5-O-glucoside) is an isoflavone (B191592) that has been identified in various plant species, notably within the Prunus genus. Research has indicated its potential as a bioactive compound, demonstrating effects on cellular signaling pathways related to cancer cell proliferation and apoptosis. The effective isolation and purification of this compound are crucial preliminary steps for in-depth pharmacological studies. This application note details a generalized protocol for the extraction and purification of this compound, along with methods for its quantification.

General Extraction and Purification Workflow

The overall process for isolating this compound from plant material involves several key stages: preparation of the plant material, solvent extraction, purification of the crude extract, and finally, analysis and quantification of the purified compound.

Application Note: Quantification of Prunetrin using a Validated HPLC-UV Method

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Prunetrin in various sample matrices. This compound, a glycosyloxyisoflavone, is a bioactive compound with potential health benefits, making its accurate quantification crucial for research, quality control, and drug development.[1] This document provides comprehensive experimental protocols, method validation data, and a clear workflow for researchers, scientists, and professionals in the pharmaceutical and natural product industries.

1. Introduction

This compound (Prunetin 4'-O-glucoside) is a naturally occurring isoflavone (B191592) glycoside found in plants such as Trifolium pratense (red clover) and Dalbergia sissoo.[2] It is the 4'-O-beta-D-glucoside of prunetin (B192199).[2] Isoflavones are a class of flavonoids recognized for their potential antioxidant, anti-inflammatory, and anticancer properties.[1][3] Accurate and precise quantification of this compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and the development of therapeutic agents. This document describes a validated reverse-phase HPLC-UV method that is specific, accurate, and precise for the determination of this compound.

2. Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂O₁₀ | |

| Molecular Weight | 446.4 g/mol | |

| IUPAC Name | 5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

| CAS Number | 154-36-9 |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile (B52724)

-

HPLC grade methanol (B129727)

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Formic acid (analytical grade)

-

Syringe filters (0.22 µm or 0.45 µm PVDF)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Condition |

| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-25 min: 15-40% B; 25-30 min: 40-15% B; 30-35 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 260 nm |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 85% A, 15% B) to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The goal of sample preparation is to extract this compound from the matrix and remove interferences that could damage the column or affect the analysis.

-

Plant Material/Herbal Extracts:

-

Accurately weigh 1.0 g of the powdered plant material or extract.

-

Add 25 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more on the residue.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

-

-